4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group (-CF3), a pyrazole ring, a thiazole ring, and a benzoic acid group. These functional groups could potentially give the compound a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper or trifluoromethyl iodide . The pyrazole and thiazole rings could be formed using techniques like cyclization or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could make the molecule more electronegative, while the aromatic rings could contribute to its stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzoic acid group could undergo reactions like esterification or amide formation, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could increase its lipophilicity, while the benzoic acid group could make it capable of forming hydrogen bonds .Scientific Research Applications
Anti-inflammatory and Ulcerogenic Studies
A study explored novel compounds synthesized from celecoxib, a precursor structurally related to the compound , for their anti-inflammatory activity. These compounds demonstrated significant in vivo anti-inflammatory activities compared to celecoxib, with minimal or no ulcerogenic effects. This suggests potential for developing safer anti-inflammatory agents (Mustafa et al., 2016).
Antimicrobial and Anti-proliferative Activities
Research into thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety revealed compounds with promising antimicrobial and antiproliferative activities. One derivative, in particular, showed significant inhibitory effects against HCT-116 cancer cells, indicating potential for cancer therapy applications (Mansour et al., 2020).
Anticancer and Anti-HCV Activities
Celecoxib derivatives were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives showed promising results, particularly in anticancer and anti-HCV activities, suggesting a potential pathway for developing therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial Activities
A study on a class of nitrogen-based heterocycles, specifically pyrazole derivatives, showed significant antimicrobial activities against standard bacterial and fungal strains. These findings support the potential of such compounds in developing new antimicrobial agents (Shubhangi et al., 2019).
Synthesis and Molecular Interactions
Investigations into the synthesis of novel pyrazolo[1,5-a]pyrimidines under solvent-free conditions highlighted the efficient and regiospecific synthesis of these compounds. Such research contributes to the understanding of molecular interactions and the development of new synthetic methodologies (Quiroga et al., 2007).
Future Directions
properties
IUPAC Name |
4-[2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)11-5-6-18-20(11)13-19-10(7-23-13)8-1-3-9(4-2-8)12(21)22/h1-7H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBEBYGFUYDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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